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Cathepsin K (CatK), a lysosomal cysteine protease predominantly expressed in osteoclasts,

has emerged as a critical therapeutic target for diseases characterized by excessive bone

resorption, most notably osteoporosis.[1][2][3][4] Its primary function in the degradation of type

I collagen, the main organic component of the bone matrix, makes it a highly attractive

molecule for inhibition.[1][5] This technical guide provides an in-depth overview of the discovery

and development of novel Cathepsin K inhibitors, detailing the underlying biological pathways,

key experimental protocols, and a quantitative comparison of prominent inhibitor candidates.

The Biological Role and Regulation of Cathepsin K
in Bone Resorption
Cathepsin K is synthesized as an inactive 329-amino acid pre-proenzyme.[1][6][7] Following

translocation into the endoplasmic reticulum and processing in the Golgi apparatus, the

proenzyme is targeted to lysosomes.[1][6][7] Within the acidic environment of the lysosome, or

upon secretion into the resorption lacuna beneath the osteoclast, the propeptide is cleaved to

yield the mature, highly active 215-amino acid enzyme.[1][6][7]

The expression and activity of Cathepsin K are tightly regulated by several signaling pathways.

The most critical of these is the Receptor Activator of Nuclear Factor κB Ligand (RANKL)

pathway. Binding of RANKL to its receptor RANK on osteoclast precursors triggers a signaling

cascade that ultimately leads to the activation of transcription factors, such as NFATc1, which
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drive the expression of Cathepsin K.[8] Other signaling molecules, including those of the

cAMP-PKA pathway and the Cbl-PI3K interaction, have also been implicated in the regulation

of Cathepsin K processing and secretion.[9][10]

// Nodes RANKL [label="RANKL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RANK

[label="RANK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Intermediates

[label="Signaling\nIntermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; NFATc1

[label="NFATc1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CatK_Gene [label="Cathepsin K

Gene", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Pro_CatK [label="Pro-

Cathepsin K", fillcolor="#FBBC05", fontcolor="#202124"]; Active_CatK [label="Active Cathepsin

K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Matrix_Degradation [label="Bone

Matrix\nDegradation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Other_Factors

[label="Other Factors\n(cAMP-PKA, Cbl-PI3K)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RANKL -> RANK [label="Binds to", fontsize=8, color="#202124"]; RANK ->

Signaling_Intermediates [color="#202124"]; Signaling_Intermediates -> NFATc1

[label="Activates", fontsize=8, color="#202124"]; NFATc1 -> CatK_Gene [label="Induces

Transcription", fontsize=8, color="#202124"]; CatK_Gene -> Pro_CatK [label="Translation",

fontsize=8, color="#202124"]; Pro_CatK -> Active_CatK [label="Proteolytic\nActivation",

fontsize=8, color="#202124"]; Active_CatK -> Bone_Matrix_Degradation [label="Catalyzes",

fontsize=8, color="#202124"]; Other_Factors -> Pro_CatK

[label="Regulates\nProcessing/\nSecretion", fontsize=8, color="#202124", style=dashed]; } /dot

Caption: Regulation of Cathepsin K expression and activation in osteoclasts.

Classes and Quantitative Comparison of Cathepsin
K Inhibitors
Over the past two decades, extensive research has led to the development of numerous

Cathepsin K inhibitors, primarily falling into classes such as nitrile-based, ketone-based, and

amide-based compounds.[11] While several candidates have entered clinical trials, none have

yet received FDA approval due to challenges with off-target effects and long-term safety.[1]

Odanacatib, for instance, demonstrated significant efficacy in reducing fracture risk but was

discontinued due to an increased risk of stroke.[12] Balicatib development was halted due to

skin-related side effects.[1]
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The following tables summarize the quantitative data for several prominent Cathepsin K

inhibitors.

Table 1: In Vitro Potency and Selectivity of Cathepsin K Inhibitors

Inhibitor Class
CatK
IC50/Ki
(nM)

CatB
IC50/Ki
(nM)

CatL
IC50/Ki
(nM)

CatS
IC50/Ki
(nM)

Selectivit
y
(CatX/Cat
K)

Odanacatib Nitrile 0.2 1034 2995 60

High vs B,

L;

Moderate

vs S[9]

Balicatib Nitrile 1.4 >4800 >503 >65000 High[9][13]

Relacatib Azepanone 0.041 (Ki) - 0.068 (Ki) -
Low vs

L[14]

MIV-711 Ketone 0.98 (Ki) >4000 >40000 >40000
Very

High[15]

L-006235 Nitrile 0.2 1000 6000 47000
Very

High[16]

ONO-5334 - - - - -

Data not

readily

available

Note: IC50 and Ki values can vary depending on assay conditions. Data is compiled from

multiple sources for comparison.

Table 2: Pharmacokinetic Properties of Selected Cathepsin K Inhibitors
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Inhibitor Species
Oral
Bioavailability
(%)

Terminal Half-
life (t½)

Key Notes

Odanacatib Human
30% (at 50 mg

dose)[1]

~40-80 hours[5]

[12]

Absorption is

solubility-limited

and increases

with food.[1][10]

Balicatib -
Data not readily

available

Data not readily

available

Development

halted due to

morphea-like

skin lesions.[1]

Key Experimental Protocols in Cathepsin K Inhibitor
Development
The evaluation of novel Cathepsin K inhibitors follows a standardized pipeline of in vitro and in

vivo assays to determine potency, selectivity, and efficacy.

// Nodes Target_ID [label="Target Identification\n(Cathepsin K)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Assay_Dev [label="Assay Development &\nHigh-Throughput

Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification",

fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Gen [label="Hit-to-Lead &\nLead

Optimization (SAR)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro [label="In Vitro

Characterization\n(Potency, Selectivity, Cell-based Assays)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy &\nPharmacokinetics (Animal Models)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical

Development\n(Toxicology, Formulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical

[label="Clinical Trials\n(Phase I, II, III)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Target_ID -> Assay_Dev [color="#202124"]; Assay_Dev -> Hit_ID [color="#202124"];

Hit_ID -> Lead_Gen [color="#202124"]; Lead_Gen -> In_Vitro [color="#202124"]; In_Vitro ->

In_Vivo [color="#202124"]; In_Vivo -> Preclinical [color="#202124"]; Preclinical -> Clinical

[color="#202124"]; } /dot

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

http://jupiter.chem.uoa.gr/thanost/papers/papers8/DrugMetabDisp_44(2016)1450.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4312384/
http://jupiter.chem.uoa.gr/thanost/papers/papers8/DrugMetabDisp_44(2016)1450.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3635595/
http://jupiter.chem.uoa.gr/thanost/papers/papers8/DrugMetabDisp_44(2016)1450.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for the discovery and development of Cathepsin K inhibitors.

Fluorometric Cathepsin K Enzyme Activity Assay
This assay is fundamental for determining the direct inhibitory potency (e.g., IC50) of a

compound against purified Cathepsin K.

Principle: Active Cathepsin K cleaves a synthetic peptide substrate labeled with a fluorophore

(e.g., AFC, amino-4-trifluoromethyl coumarin), releasing it from a quencher. The resulting

increase in fluorescence is directly proportional to enzyme activity.[3][17]

Materials:

Purified recombinant human Cathepsin K

Cathepsin K Reaction Buffer (e.g., containing sodium acetate, EDTA, and DTT, pH 5.5)

Fluorogenic substrate (e.g., Ac-LR-AFC)

Test inhibitors and a known inhibitor control (e.g., FF-FMK)

96-well black microplate

Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

Reagent Preparation: Prepare serial dilutions of the test inhibitor. Dilute the Cathepsin K

enzyme and substrate in the reaction buffer according to the manufacturer's instructions.

Reaction Setup: In a 96-well plate, add the reaction buffer, diluted Cathepsin K enzyme, and

the test inhibitor (or vehicle for control wells).

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow

the inhibitor to bind to the enzyme.

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
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Measurement: Immediately begin measuring the fluorescence intensity kinetically over a

period of 30-60 minutes at 37°C.[10]

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence

vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to

the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Osteoclast Bone Resorption (Pit) Assay
This cell-based assay assesses the functional ability of an inhibitor to block bone resorption by

osteoclasts.

Principle: Osteoclasts are cultured on a bone-mimicking substrate (e.g., dentin slices, bone

slices, or calcium phosphate-coated plates). Resorption activity results in the formation of "pits"

on the substrate surface, which can be visualized and quantified.[1][5][12]

Materials:

Osteoclast precursors (e.g., murine bone marrow macrophages or human PBMCs)

Osteoclast differentiation medium (e.g., α-MEM with M-CSF and RANKL)

Substrate plates (e.g., dentin slices or calcium phosphate-coated 96-well plates)

Test inhibitors

Staining reagents (e.g., Toluidine Blue for dentin or Silver Nitrate for calcium phosphate)

Microscope and imaging analysis software (e.g., ImageJ)

Procedure:

Osteoclast Differentiation: Culture osteoclast precursors on the substrate plates in

differentiation medium for 6-9 days until mature, multinucleated osteoclasts are formed.[2]

Inhibitor Treatment: Replace the medium with fresh differentiation medium containing various

concentrations of the test inhibitor or vehicle control.
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Resorption Period: Culture the cells for an additional 24-48 hours to allow for bone

resorption.

Cell Removal and Staining: Remove the osteoclasts from the substrate (e.g., using

sonication or bleach). Stain the substrate to visualize the resorption pits.[5]

Quantification: Capture images of the stained pits using a microscope. Use image analysis

software to quantify the total resorbed area and/or the number of pits per well.

Data Analysis: Calculate the percent inhibition of resorption for each inhibitor concentration

and determine the IC50 value.

// Nodes Enzyme_Assay [label="Fluorometric Enzyme Assay\n(Determine IC50 vs. CatK)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity_Panel [label="Selectivity Profiling\n(vs.

Cat B, L, S, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pit_Assay [label="Osteoclast

Resorption (Pit) Assay\n(Determine functional IC50)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Decision [label="Proceed to In Vivo?", shape=diamond,

fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Enzyme_Assay -> Selectivity_Panel [color="#202124"]; Selectivity_Panel ->

Pit_Assay [color="#202124"]; Pit_Assay -> Decision [color="#202124"]; } /dot

Caption: Experimental workflow for the in vitro evaluation of Cathepsin K inhibitors.

Ovariectomized (OVX) Rat Model of Postmenopausal
Osteoporosis
This is the most widely used and regulatory-accepted animal model to evaluate the in vivo

efficacy of anti-osteoporotic agents.[15]

Principle: Bilateral ovariectomy in female rats induces estrogen deficiency, leading to a rapid

increase in bone turnover with resorption exceeding formation, thus mimicking postmenopausal

osteoporosis.[18]

Procedure:
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Model Induction: Adult female rats (e.g., Sprague-Dawley or Wistar, 6 months old) undergo

bilateral ovariectomy or a sham operation.[6][18] Bone loss typically begins within 2 weeks

post-surgery.[18]

Treatment: After a period of bone loss establishment (e.g., 2 weeks), animals are

randomized into groups: Sham, OVX + Vehicle, and OVX + Test Inhibitor. The inhibitor is

administered orally at various doses for a specified duration (e.g., 4-12 weeks).[18]

Endpoint Analysis:

Bone Turnover Markers: Serum and urine are collected periodically to measure markers of

bone resorption (e.g., CTX - C-terminal telopeptide of type I collagen) and formation (e.g.,

P1NP - N-terminal propeptide of type I procollagen, osteocalcin).[18][19][20] Cathepsin K

inhibitors are expected to significantly reduce resorption markers.[3][4]

Bone Mineral Density (BMD): BMD of key skeletal sites (e.g., femur, lumbar vertebrae) is

measured at the end of the study using techniques like dual-energy X-ray absorptiometry

(DXA) or micro-computed tomography (µCT).

Bone Microarchitecture and Strength: µCT analysis of trabecular and cortical bone

provides detailed information on structural parameters (e.g., bone volume fraction,

trabecular number/separation). Biomechanical testing (e.g., three-point bending of the

femur) is performed to assess bone strength.

Future Directions and Conclusion
Despite the clinical setbacks, the development of Cathepsin K inhibitors remains a promising

strategy for osteoporosis treatment. The key challenge lies in achieving high selectivity and

avoiding off-target effects.[1] Future drug design efforts will likely focus on:

Non-basic scaffolds: To avoid accumulation in the acidic environment of lysosomes, which

may contribute to off-target cathepsin inhibition.[12]

Structure-based design: Utilizing high-resolution crystal structures of Cathepsin K in complex

with inhibitors to rationally design molecules with improved selectivity and pharmacokinetic

profiles.[7][11][17][21][22]
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Targeting specific protein-protein interactions: Exploring allosteric inhibition or targeting

interactions unique to the Cathepsin K active site.

In conclusion, Cathepsin K is a well-validated target for anti-resorptive therapy. A thorough

understanding of its biology, coupled with rigorous in vitro and in vivo testing as outlined in this

guide, is essential for the successful development of the next generation of safe and effective

Cathepsin K inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

2. Potential role of odanacatib in the treatment of osteoporosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for
osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy
postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for
osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

6. panoramaortho.com [panoramaortho.com]

7. hilarispublisher.com [hilarispublisher.com]

8. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

9. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC
[pmc.ncbi.nlm.nih.gov]

10. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability,
pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy
volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12367684?utm_src=pdf-custom-synthesis
http://jupiter.chem.uoa.gr/thanost/papers/papers8/DrugMetabDisp_44(2016)1450.pdf
https://pubmed.ncbi.nlm.nih.gov/22866001/
https://pubmed.ncbi.nlm.nih.gov/22866001/
https://pubmed.ncbi.nlm.nih.gov/30663085/
https://pubmed.ncbi.nlm.nih.gov/30663085/
https://pubmed.ncbi.nlm.nih.gov/19421185/
https://pubmed.ncbi.nlm.nih.gov/19421185/
https://pubmed.ncbi.nlm.nih.gov/19421185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533439/
https://www.panoramaortho.com/wp-content/uploads/2017/06/Odanacatib-a-cathepsin-K-inhibitor-for-the-treatment-of-osteoporosis-and-other-skeletal-disorders-associated-with-excessive-bone-remodeling.pdf
https://www.hilarispublisher.com/open-access/structurebased-design-of-protease-inhibitors-techniques-and-applications.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3410681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3635595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3635595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3635595/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Structure based drug design for HIV protease: from molecular modeling to
cheminformatics [pubmed.ncbi.nlm.nih.gov]

12. Odanacatib for the treatment of postmenopausal osteoporosis: development history and
design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial -
PMC [pmc.ncbi.nlm.nih.gov]

13. go.drugbank.com [go.drugbank.com]

14. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption
both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Nonclinical and clinical pharmacological characterization of the potent and selective
cathepsin K inhibitor MIV-711 - PMC [pmc.ncbi.nlm.nih.gov]

16. Pharmacodynamic effects on biochemical markers of bone turnover and
pharmacokinetics of the cathepsin K inhibitor, ONO-5334, in an ascending multiple-dose,
phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Structure-based drug design of an inhibitor of the SARS-CoV-2 (COVID-19) main
protease using free software: A tutorial for students and scientists - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. rsc.org [rsc.org]

19. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan
and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

22. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery and Development of Novel Cathepsin K
Inhibitors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367684#discovery-and-development-of-novel-
cathepsin-k-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17508936/
https://pubmed.ncbi.nlm.nih.gov/17508936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4312384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4312384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4312384/
https://go.drugbank.com/drugs/DB12239
https://pubmed.ncbi.nlm.nih.gov/16962401/
https://pubmed.ncbi.nlm.nih.gov/16962401/
https://pubmed.ncbi.nlm.nih.gov/16962401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5944028/
https://pubmed.ncbi.nlm.nih.gov/21719717/
https://pubmed.ncbi.nlm.nih.gov/21719717/
https://pubmed.ncbi.nlm.nih.gov/21719717/
https://pubmed.ncbi.nlm.nih.gov/33812315/
https://pubmed.ncbi.nlm.nih.gov/33812315/
https://pubmed.ncbi.nlm.nih.gov/33812315/
https://www.rsc.org/images/Shawn_Stachel_tcm18-237102.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3424170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3424170/
https://www.researchgate.net/figure/Changes-of-bone-turnover-markers-after-OVX-a-Change-of-PINP-in-the-2-week-study-b_fig3_5633171
https://www.researchgate.net/publication/325095935_Structure-Based_Drug_Design_Workflow
https://pubmed.ncbi.nlm.nih.gov/16913714/
https://pubmed.ncbi.nlm.nih.gov/16913714/
https://www.benchchem.com/product/b12367684#discovery-and-development-of-novel-cathepsin-k-inhibitors
https://www.benchchem.com/product/b12367684#discovery-and-development-of-novel-cathepsin-k-inhibitors
https://www.benchchem.com/product/b12367684#discovery-and-development-of-novel-cathepsin-k-inhibitors
https://www.benchchem.com/product/b12367684#discovery-and-development-of-novel-cathepsin-k-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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